

Application Notes and Protocols for ERD-12310A in MCF-7 Cells

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Compound of Interest		
Compound Name:	ERD-12310A	
Cat. No.:	B15542704	Get Quote

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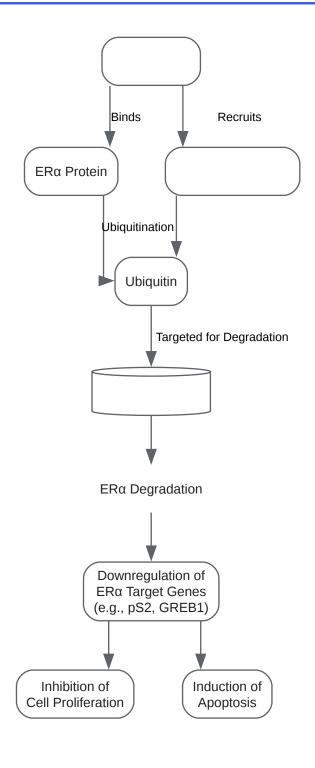
Introduction

ERD-12310A is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ER α).[1][2] In ER α -positive breast cancer cell lines such as MCF-7, ER α is a key driver of tumor proliferation and survival. **ERD-12310A** harnesses the cell's natural ubiquitin-proteasome system to specifically target and eliminate the ER α protein, offering a promising therapeutic strategy for ER α -dependent breast cancers. These application notes provide detailed protocols for utilizing **ERD-12310A** to study its effects on MCF-7 cells, including its impact on cell viability, apoptosis, and ER α signaling.

Mechanism of Action

ERD-12310A is a heterobifunctional molecule. One end binds to the ER α protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ER α , marking it for degradation by the 26S proteasome. The degradation of ER α leads to the downregulation of its downstream signaling pathways, ultimately inhibiting the growth and proliferation of ER α -dependent cancer cells.

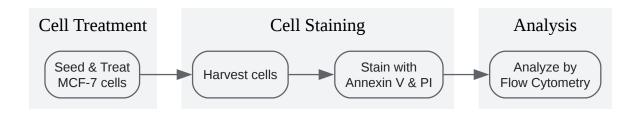












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References

- 1. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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